molecular formula C12H13N3O2S B10871295 methyl 3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate

methyl 3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate

Katalognummer: B10871295
Molekulargewicht: 263.32 g/mol
InChI-Schlüssel: ZOFOXNDZXFDYFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine, which is then cyclized to yield the desired thieno[2,3-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Wirkmechanismus

The mechanism of action of METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell proliferation and survival pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its thieno[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .

Eigenschaften

Molekularformel

C12H13N3O2S

Molekulargewicht

263.32 g/mol

IUPAC-Name

methyl 3-(dimethylaminomethylideneamino)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H13N3O2S/c1-15(2)7-14-9-8-5-4-6-13-11(8)18-10(9)12(16)17-3/h4-7H,1-3H3

InChI-Schlüssel

ZOFOXNDZXFDYFZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=NC1=C(SC2=C1C=CC=N2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.